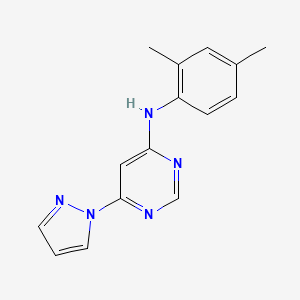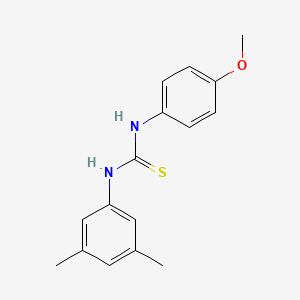
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is predominantly expressed in the outer mitochondrial membrane of glial cells. This molecule has been widely used in scientific research to investigate the role of TSPO in various biological processes.
Mechanism of Action
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine binds selectively to TSPO, which is predominantly expressed in the outer mitochondrial membrane of glial cells. TSPO has been shown to play a role in the regulation of mitochondrial function, steroidogenesis, and apoptosis. Binding of N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine to TSPO has been shown to modulate these processes, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to modulate various biological processes, including inflammation, apoptosis, and neurodegeneration. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to modulate steroidogenesis and mitochondrial function, although the exact mechanisms are not fully understood.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages as a research tool, including its high selectivity for TSPO and its ability to cross the blood-brain barrier. However, N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several limitations as well, including its relatively low affinity for TSPO and its potential for off-target effects. Additionally, N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has limited solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research involving N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine and TSPO. One area of interest is the role of TSPO in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to protect against neurodegeneration in animal models of these diseases, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the use of TSPO ligands as therapeutic agents for various diseases, including cancer and inflammation. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has shown promise in preclinical studies, and further research is needed to evaluate its potential clinical utility. Finally, there is a need for the development of more selective and potent TSPO ligands, which could provide more insight into the role of TSPO in various biological processes.
Synthesis Methods
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized via a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethylphenylhydrazone. This intermediate is then reacted with 4-aminoantipyrine in the presence of acetic anhydride to yield N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine.
Scientific Research Applications
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively used in scientific research to investigate the role of TSPO in various biological processes. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been used to study the involvement of TSPO in these processes and to evaluate the potential therapeutic benefits of TSPO ligands.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11-4-5-13(12(2)8-11)19-14-9-15(17-10-16-14)20-7-3-6-18-20/h3-10H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLVUBMMSIICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)




![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)


![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)